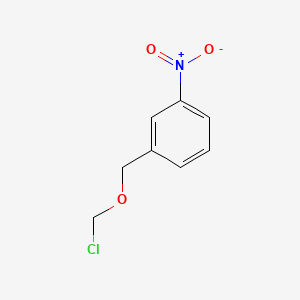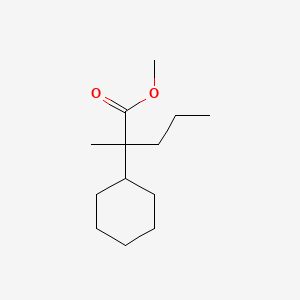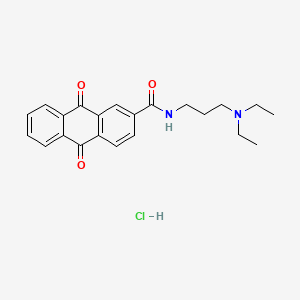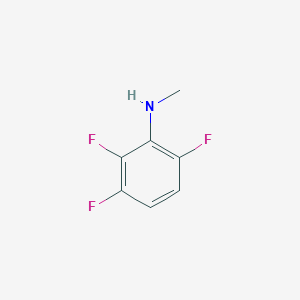
Chloromethyl m-nitrobenzyl ether
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Chloromethyl m-nitrobenzyl ether is an organic compound with the molecular formula C8H8ClNO3. It is a derivative of benzyl ether, where the benzyl group is substituted with a chloromethyl group and a nitro group at the meta position. This compound is known for its reactivity and is used in various chemical synthesis processes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Chloromethyl m-nitrobenzyl ether can be synthesized through the reaction of m-nitrobenzyl alcohol with chloromethyl methyl ether in the presence of a Lewis acid catalyst such as zinc chloride. The reaction typically occurs under mild conditions, with the temperature maintained at around 0-5°C to prevent side reactions .
Industrial Production Methods
In industrial settings, the production of this compound involves the use of continuous flow reactors to ensure consistent product quality and yield. The process includes the careful handling of chloromethyl methyl ether, which is a hazardous substance, and the use of appropriate safety measures to prevent exposure .
Analyse Des Réactions Chimiques
Types of Reactions
Chloromethyl m-nitrobenzyl ether undergoes several types of chemical reactions, including:
Nucleophilic Substitution: The chloromethyl group can be substituted by various nucleophiles, such as amines or thiols, to form corresponding substituted products.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, sodium thiolate, and primary amines. The reactions are typically carried out in polar aprotic solvents like dimethylformamide at room temperature.
Reduction: Hydrogen gas and palladium on carbon are commonly used for the reduction of the nitro group. The reaction is conducted under atmospheric pressure at room temperature.
Oxidation: Potassium permanganate in aqueous solution is used for the oxidation of the benzyl ether.
Major Products Formed
Nucleophilic Substitution: Substituted benzyl ethers with various functional groups.
Reduction: m-Aminobenzyl chloromethyl ether.
Oxidation: m-Nitrobenzaldehyde.
Applications De Recherche Scientifique
Chloromethyl m-nitrobenzyl ether has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the modification of biomolecules, such as proteins and nucleic acids, to study their structure and function.
Medicine: It is employed in the development of drug delivery systems and as a precursor for the synthesis of biologically active molecules.
Industry: This compound is used in the production of specialty chemicals and polymers.
Mécanisme D'action
The mechanism of action of chloromethyl m-nitrobenzyl ether involves the reactivity of the chloromethyl group, which can undergo nucleophilic substitution reactions. The nitro group can participate in redox reactions, influencing the compound’s overall reactivity. The molecular targets and pathways involved depend on the specific application and the nature of the reacting species .
Comparaison Avec Des Composés Similaires
Similar Compounds
Chloromethyl methyl ether: Used as an alkylating agent and solvent.
Benzyl chloromethyl ether: Similar structure but lacks the nitro group, making it less reactive in certain reactions.
m-Nitrobenzyl alcohol: Precursor in the synthesis of chloromethyl m-nitrobenzyl ether.
Uniqueness
This compound is unique due to the presence of both the chloromethyl and nitro groups, which confer distinct reactivity patterns. This dual functionality allows it to participate in a wider range of chemical reactions compared to its analogs .
Propriétés
Numéro CAS |
54397-20-5 |
|---|---|
Formule moléculaire |
C8H8ClNO3 |
Poids moléculaire |
201.61 g/mol |
Nom IUPAC |
1-(chloromethoxymethyl)-3-nitrobenzene |
InChI |
InChI=1S/C8H8ClNO3/c9-6-13-5-7-2-1-3-8(4-7)10(11)12/h1-4H,5-6H2 |
Clé InChI |
YNEGTYXPKSYRQH-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC(=C1)[N+](=O)[O-])COCCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-(Hydroxymethyl)-7,8-dioxabicyclo[3.2.1]oct-3-EN-2-OL](/img/structure/B13804269.png)
![N-[2-(4-ethylphenyl)-1,3-benzoxazol-6-yl]butanamide](/img/structure/B13804272.png)

![4-[[2-(2,4-Dibromo-6-methylphenoxy)acetyl]carbamothioylamino]benzoic acid](/img/structure/B13804277.png)



![2-ethyl-6-methyl-5,7-dihydro-4H-furo[2,3-c]pyridine](/img/structure/B13804292.png)





![6-(3-Bromo-phenyl)-imidazo[2,1-B]thiazole-3-carboxylic acid](/img/structure/B13804328.png)
